molecular formula C16H17FN2O2 B14932213 [4-(2-Fluorophenyl)piperazin-1-yl](2-methylfuran-3-yl)methanone

[4-(2-Fluorophenyl)piperazin-1-yl](2-methylfuran-3-yl)methanone

Cat. No.: B14932213
M. Wt: 288.32 g/mol
InChI Key: LPHXNYWRFDOPIW-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperazinomethanone is a complex organic compound with significant applications in various scientific fields It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a furyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)piperazinomethanone typically involves the reaction of 2-fluorophenylpiperazine with 2-methyl-3-furylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazinomethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

4-(2-Fluorophenyl)piperazinomethanone has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as human equilibrative nucleoside transporters (ENTs). It acts as an inhibitor, blocking the transport of nucleosides across cell membranes. This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation . The presence of the fluorophenyl group enhances its binding affinity and selectivity towards ENT2 over ENT1 .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)piperazinomethanone
  • 4-(2-Chlorophenyl)piperazinomethanone)

Uniqueness

4-(2-Fluorophenyl)piperazinomethanone is unique due to its selective inhibition of ENT2 over ENT1, which is not commonly observed in similar compounds. This selectivity makes it a valuable tool for studying ENT2-specific pathways and developing targeted therapies .

Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone

InChI

InChI=1S/C16H17FN2O2/c1-12-13(6-11-21-12)16(20)19-9-7-18(8-10-19)15-5-3-2-4-14(15)17/h2-6,11H,7-10H2,1H3

InChI Key

LPHXNYWRFDOPIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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